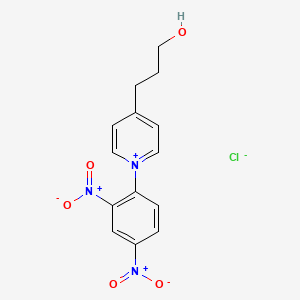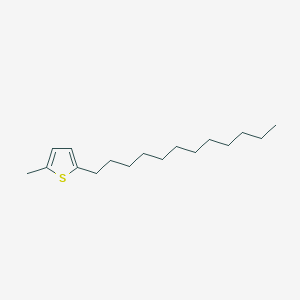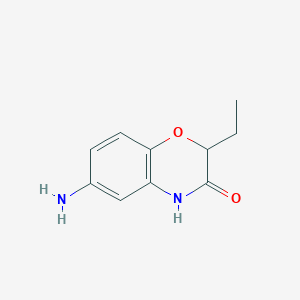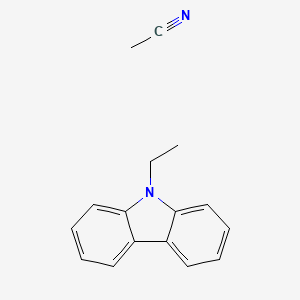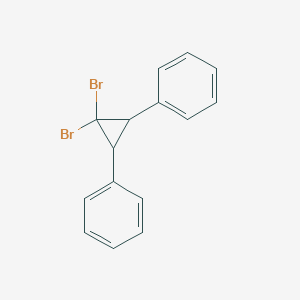![molecular formula C8H12O2 B14336274 2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane CAS No. 105922-66-5](/img/structure/B14336274.png)
2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane is a chemical compound known for its unique structure and reactivity It is an oxolane derivative with a prop-2-yn-1-yloxy group attached to the methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane typically involves the reaction of oxolane derivatives with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at room temperature . This method ensures the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems ensures precise control over reaction parameters, leading to efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The prop-2-yn-1-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include oxirane derivatives, alcohols, and substituted oxolanes. These products have significant applications in various fields of research and industry .
Aplicaciones Científicas De Investigación
2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Mecanismo De Acción
The mechanism of action of 2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane is largely dependent on its chemical structure. As an epoxide, it can undergo ring-opening reactions with various nucleophiles, such as water, amines, and thiols. In biological systems, this compound has been shown to inhibit monoamine oxidase enzymes by irreversibly binding to the enzyme’s active site. This results in an increase in the levels of neurotransmitters, such as dopamine and serotonin, in the brain.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-[(2-Propyn-1-yloxy)methyl]oxirane: This compound shares a similar structure but differs in the position of the functional groups.
Prop-2-yn-1-yl 2-bromo-2-methylpropanoate: Another compound with a prop-2-yn-1-yloxy group, used in polymerization reactions.
2-(Prop-2-yn-1-yloxy)naphthalene: A naphthalene derivative with similar reactivity.
Uniqueness
2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane is unique due to its ability to undergo a wide range of chemical reactions and its potential applications in various fields. Its structure allows for versatile modifications, making it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
105922-66-5 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
2-(prop-2-ynoxymethyl)oxolane |
InChI |
InChI=1S/C8H12O2/c1-2-5-9-7-8-4-3-6-10-8/h1,8H,3-7H2 |
Clave InChI |
WDJSLOLZZLXUEI-UHFFFAOYSA-N |
SMILES canónico |
C#CCOCC1CCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


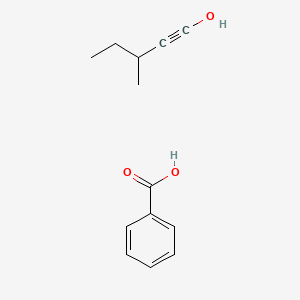
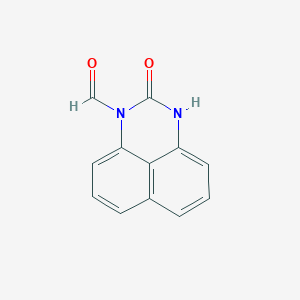

![N'-[(4-methylphenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B14336211.png)
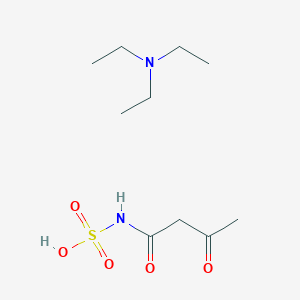
![7-chloro-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14336217.png)

![7-Oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14336225.png)
